Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound with a stable pyrazine core. It features a trifluoromethyl group at the 6-position and an ester group at the 2-position. These structural elements confer favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and lipophilicity make it suitable for studying biological interactions and metabolic pathways.
Medicine: Its favorable physicochemical properties are leveraged in the development of pharmaceutical agents with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate: Similar in structure but with the trifluoromethyl group at the 3-position.
Methylpyrazine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
Uniqueness
Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts enhanced lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical applications, where such characteristics are crucial for drug development .
Biological Activity
Methyl 6-(trifluoromethyl)pyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazine ring with a trifluoromethyl group at the 6-position and a carboxylate ester. The molecular formula is C7H5F3N2O2, and its structural characteristics enhance its lipophilicity, which is crucial for biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest it may inhibit various microbial strains, making it a candidate for development as an antibacterial or antifungal agent. The compound's mechanism involves interaction with specific enzymes or receptors in microbial cells, disrupting their normal functions and leading to antimicrobial effects.
Antifungal Activity
In vitro studies have shown that this compound possesses antifungal activity against several fungal strains. For instance, compounds structurally related to this compound demonstrated varying degrees of effectiveness against Trichophyton mentagrophytes, with some derivatives showing MIC values comparable to established antifungals like fluconazole .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can influence pharmacokinetics and enhance the efficacy of co-administered drugs. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and biological interactions.
Table 1: Biological Activity Summary
Activity Type | Target Organism | MIC (µg/mL) | Comments |
---|---|---|---|
Antimicrobial | Various bacteria | Not specified | Potential lead for antibiotic development |
Antifungal | Trichophyton mentagrophytes | 15.62 | Comparable to fluconazole |
Antimycobacterial | Mycobacterium tuberculosis | 6.25 | Significant activity observed |
Case Study: Antimycobacterial Activity
A notable study investigated the antimycobacterial activity of several pyrazine derivatives, including those related to this compound. The results indicated that specific structural modifications could lead to enhanced activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 6.25 µg/mL, comparable to existing treatments .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-3-5(12-4)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAABTQWFSTOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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